5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
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Overview
Description
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O3. It is characterized by the presence of a pyrazole ring and an isoxazole ring, both of which are important heterocyclic structures in organic chemistry. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole with isoxazole-3-carboxylic acid under specific conditions. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid
- 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Uniqueness
5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole and isoxazole rings. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAACBFRLKLYDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390290 |
Source
|
Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956369-25-8 |
Source
|
Record name | 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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